

Physical properties like boiling point and density of 2-Ethyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethyl-3,5-dimethylpyrazine**

Cat. No.: **B046722**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2-Ethyl-3,5-dimethylpyrazine**

This technical guide provides a comprehensive overview of the key physical properties of **2-Ethyl-3,5-dimethylpyrazine**, with a specific focus on its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development and flavor and fragrance industries who require precise data for modeling, synthesis, and quality control.

Physical and Chemical Identity

2-Ethyl-3,5-dimethylpyrazine is a heterocyclic organic compound that belongs to the pyrazine family.^{[1][2][3]} It is recognized for its strong, nutty, and roasted aroma, making it a significant component in the flavor and fragrance industry.^{[4][5]} It is found naturally in various cooked foods, including roasted coffee, baked goods, and meats.^{[3][4]}

Molecular Formula: C₈H₁₂N₂ Molecular Weight: 136.19 g/mol ^{[6][7]} CAS Number: 13925-07-0^{[1][6][7]}

Quantitative Physical Properties

The boiling point and density are critical parameters for the purification, handling, and application of **2-Ethyl-3,5-dimethylpyrazine**. The data compiled from various sources are presented below.

Physical Property	Value	Conditions	Source(s)
Boiling Point	180-182 °C	@ 760 mm Hg	[1]
182 °C	Not Specified	[6] [7]	
180-181 °C	Literature Value	[2] [8]	
Density	0.965 g/mL	@ 25 °C	[2] [8]
0.952 - 0.961 g/mL	@ 20 °C	[5]	
0.964 g/cm ³	Not Specified	[7]	
Specific Gravity	0.96 g/cm ³	Not Specified	[6]

Experimental Protocols

While specific experimental reports for this compound are proprietary, the following sections describe standard methodologies for determining the boiling point and density of a liquid organic compound like **2-Ethyl-3,5-dimethylpyrazine**.

Boiling Point Determination by Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for its determination is simple distillation.

Apparatus:

- Round-bottom flask
- Distillation head (still head) with a port for a thermometer
- Condenser (Liebig, Graham, or Allihn)
- Receiving flask
- Calibrated thermometer
- Heating mantle or oil bath

- Boiling chips

Procedure:

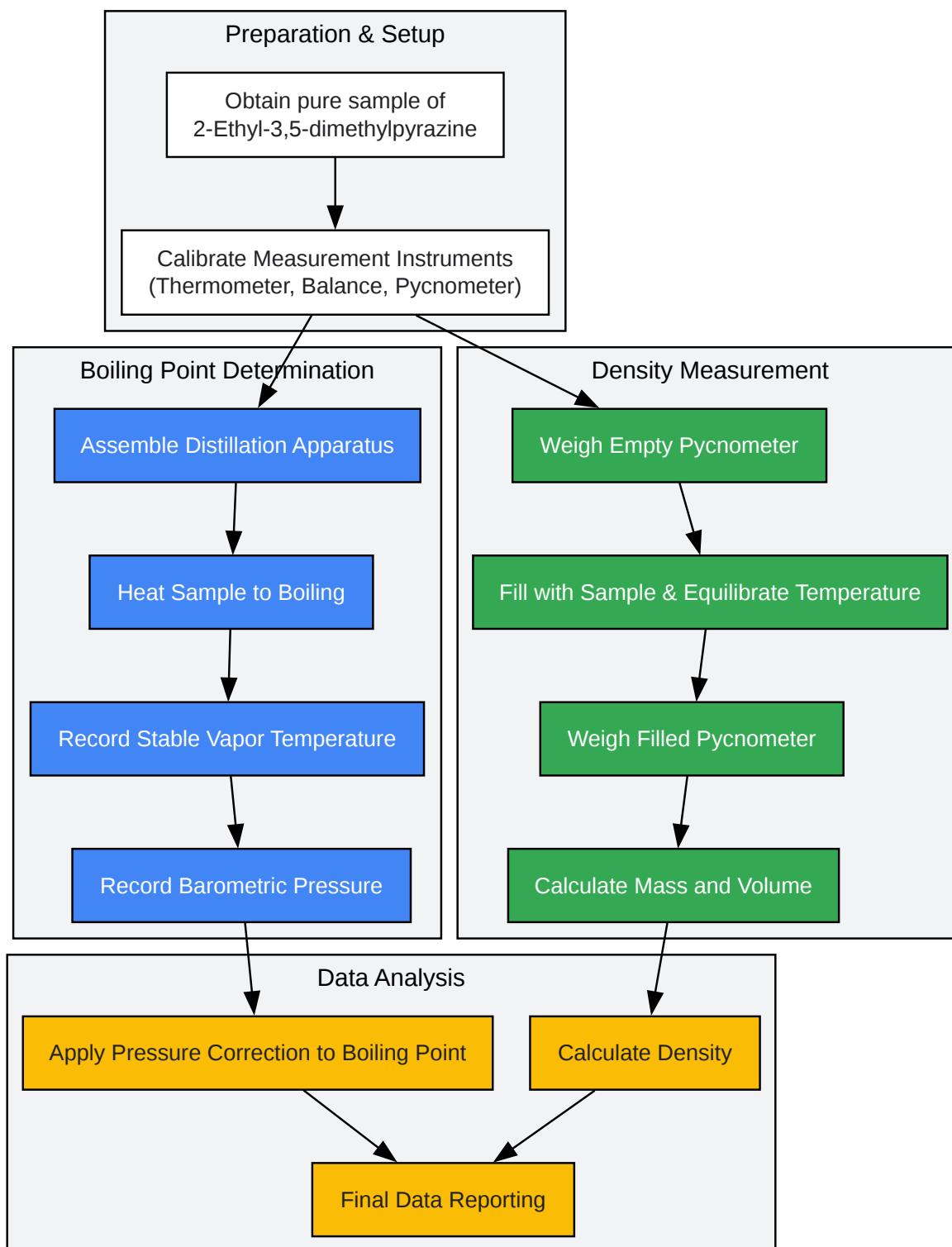
- Assembly: The distillation apparatus is assembled securely on a retort stand. The round-bottom flask is charged with the **2-Ethyl-3,5-dimethylpyrazine** sample and a few boiling chips to ensure smooth boiling.
- Thermometer Placement: The thermometer is inserted into the distillation head. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.
- Heating: The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.
- Equilibrium: The temperature will stabilize when the vapor is in equilibrium with the liquid. This stable temperature is recorded as the boiling point.
- Pressure Correction: The atmospheric pressure is recorded using a barometer. If the measured pressure deviates from standard pressure (760 mm Hg), a pressure correction (e.g., using a nomograph) is applied to determine the normal boiling point.

Density Determination using a Pycnometer

Density is the mass of a substance per unit volume. A pycnometer (or specific gravity bottle) is a flask with a precise, known volume used for accurate density measurements.

Apparatus:

- Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper containing a capillary tube
- Analytical balance (accurate to ± 0.0001 g)
- Constant temperature water bath
- The liquid sample (**2-Ethyl-3,5-dimethylpyrazine**)


- Deionized water (for calibration)

Procedure:

- Calibration: The clean, dry pycnometer is weighed empty (m_1). It is then filled with deionized water and placed in a constant temperature water bath (e.g., at 20 °C or 25 °C) until it reaches thermal equilibrium. The excess water is removed, and the pycnometer is dried and weighed again (m_2). The volume of the pycnometer (V) is calculated using the density of water at that temperature.
- Sample Measurement: The pycnometer is emptied, dried, and filled with the **2-Ethyl-3,5-dimethylpyrazine** sample.
- Equilibration: The filled pycnometer is placed in the constant temperature water bath to reach the same temperature as the calibration step.
- Weighing: The pycnometer is carefully dried on the outside and weighed (m_3).
- Calculation: The mass of the sample is calculated ($m_3 - m_1$). The density (ρ) of the sample is then determined by dividing its mass by the calibrated volume of the pycnometer: $\rho = (m_3 - m_1) / V$

Workflow Visualization

The logical flow for the experimental determination of these physical properties is outlined in the diagram below.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the boiling point and density of a liquid sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethyl-3,5-dimethylpyrazine | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethyl-3,5-dimethylpyrazine | 27043-05-6 [chemicalbook.com]
- 3. Showing Compound 2-Ethyl-3,5-dimethylpyrazine (FDB020021) - FooDB [foodb.ca]
- 4. 2-ethyl-3,5-dimethylpyrazine | 27043-05-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. 2-ETHYL-3(5 OR 6)-DIMETHYL PYRAZINE [ventus.com]
- 6. fishersci.com [fishersci.com]
- 7. biosynth.com [biosynth.com]
- 8. 2-Ethyl-3(5 or 6)-dimethylpyrazine, mixture of isomers FG 27043-05-6 [sigmaaldrich.com]
- To cite this document: BenchChem. [Physical properties like boiling point and density of 2-Ethyl-3,5-dimethylpyrazine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b046722#physical-properties-like-boiling-point-and-density-of-2-ethyl-3-5-dimethylpyrazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com